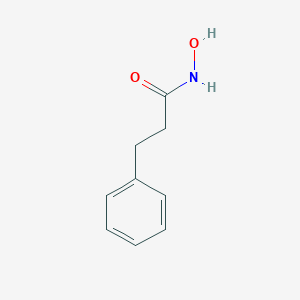
N-hydroxy-3-phenylpropanamide
Vue d'ensemble
Description
“N-hydroxy-3-phenylpropanamide” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .
Molecular Structure Analysis
The molecular structure of N-hydroxy-3-phenylpropanamide consists of a phenylpropanamide core with a hydroxy group attached to the nitrogen atom .Applications De Recherche Scientifique
Chemoselective Reactions and Synthesis
N-hydroxy-3-phenylpropanamide demonstrates significant applications in chemoselective reactions and synthesis processes. For instance, its derivative (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide shows reactivity against dihaloalkanes and aldehydes, leading to the creation of hexahydro-4-pyrimidinones or oxazolidines. These reactions have been explained by 'ab initio' calculations, indicating a precise understanding of its chemical behavior (Hajji et al., 2002).
Enantioselective Reduction
The compound has also been involved in enantioselective reduction studies. The fungus Mortierella isabellina was used to convert derivatives of N-hydroxy-3-phenylpropanamide into (S)-3-hydroxyamides. This process usually resulted in high chemical yields and enantiomeric excesses, indicating its potential for creating specific stereoisomers of chemical compounds (Quirós et al., 1997).
Novel Synthesis Methods
A study on 3-(3-hydroxy-6-methyl-4-oxo-4 H-pyran-2-yl)-3-phenylpropanamide derivatives highlights a novel synthesis method using ionic liquids. This method is significant for its operational simplicity, mild reaction conditions, short reaction time, higher yields, and environmental friendliness, demonstrating the compound's utility in green chemistry (Li et al., 2013).
Development of Pharmacophores
N-hydroxy-3-phenylpropanamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. These studies are crucial for understanding how modifications of this compound could lead to potential anticancer agents (Kumar et al., 2009).
HDAC Inhibitors
A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including N-hydroxy-3-phenylpropanamide, were designed and synthesized as novel histone deacetylase inhibitors. These compounds showed promise in inhibiting histone deacetylases, with some exhibiting potent antiproliferative activity against cancer cell lines, underscoring their potential in cancer research (Jiao et al., 2009).
Propriétés
IUPAC Name |
N-hydroxy-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGBWAPFWWJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399509 | |
| Record name | N-hydroxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-3-phenylpropanamide | |
CAS RN |
17698-11-2 | |
| Record name | N-hydroxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

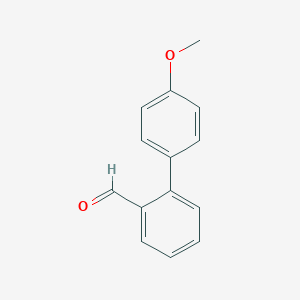

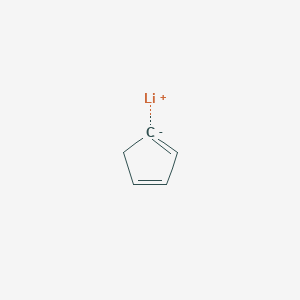
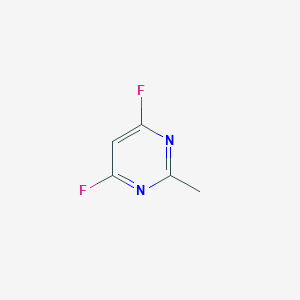
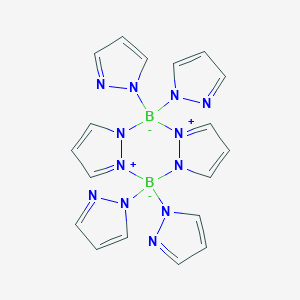
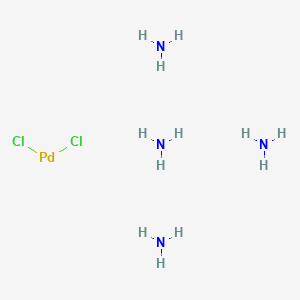
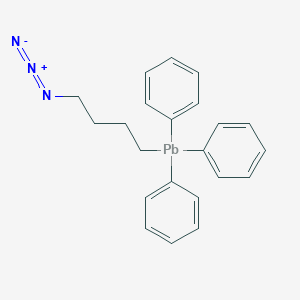
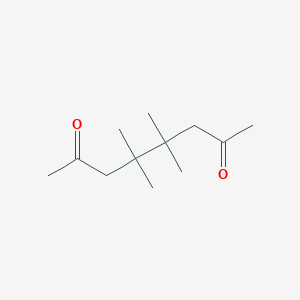
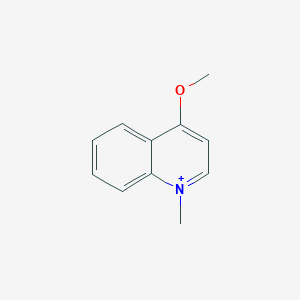
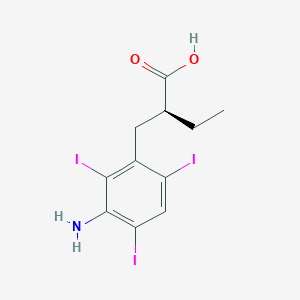
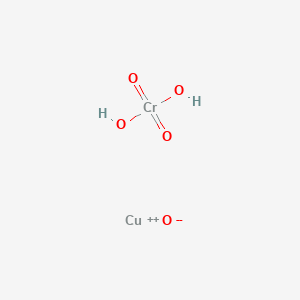
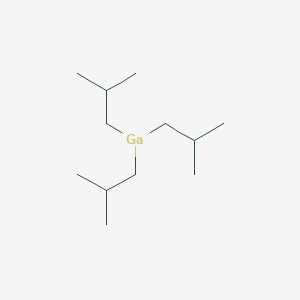
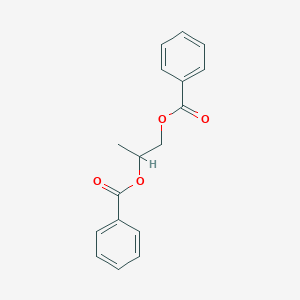
acetic acid](/img/structure/B99544.png)